molecular formula C10H6FNO3 B12350928 6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid

6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid

Cat. No.: B12350928
M. Wt: 207.16 g/mol
InChI Key: AGATWGPHIOTSNI-UHFFFAOYSA-N
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Description

6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is part of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties. The incorporation of a fluorine atom at the 6th position of the quinoline ring significantly enhances its biological activity, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid . This intermediate can then be further modified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound often employs microwave irradiation techniques to enhance reaction efficiency and yield. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, making it a preferred method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2,4-dicarboxylic acid derivatives, while substitution reactions can produce various halogenated quinoline derivatives .

Scientific Research Applications

6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It serves as a precursor for developing antibacterial agents, particularly fluoroquinolone antibiotics.

    Industry: The compound is used in the production of dyes and pigments

Mechanism of Action

The primary mechanism of action of 6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which enhances its antibacterial activity compared to non-fluorinated quinolones. The presence of the fluorine atom at the 6th position is particularly significant in improving its efficacy against a wide range of bacterial strains .

Properties

Molecular Formula

C10H6FNO3

Molecular Weight

207.16 g/mol

IUPAC Name

6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-5H,(H,14,15)

InChI Key

AGATWGPHIOTSNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC(=O)C2=CC1F)C(=O)O

Origin of Product

United States

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